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Compound of Interest

Compound Name: Tigloylgomisin P

Cat. No.: B15563231 Get Quote

Tigloylgomisin P, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis,

represents a class of natural products with diverse and potent biological activities.

Understanding the structure-activity relationship (SAR) of Tigloylgomisin P and its analogs is

crucial for the development of novel therapeutic agents. This guide provides a comparative

analysis of the SAR of this compound class, supported by experimental data from various

studies, to inform researchers, scientists, and drug development professionals.

Core Structure and Biological Activities
Dibenzocyclooctadiene lignans, including Tigloylgomisin P, are characterized by a central

eight-membered cyclooctadiene ring fused to two phenyl rings. The biological activities of these

compounds, which include cytotoxic, anti-inflammatory, and antioxidant effects, are significantly

influenced by the nature and position of substituents on this core scaffold.

Comparative Analysis of Biological Activity
The following table summarizes the cytotoxic and anti-inflammatory activities of

Tigloylgomisin P and related dibenzocyclooctadiene lignans against various cell lines.
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Compound Structure
Biological
Activity

Cell Line IC₅₀ (µM) Reference

Tigloylgomisi

n P

Tigloyl ester

at C-6
Cytotoxicity COR-L23/R >10 [1]

Gomisin A

No ester at

C-6, -OH at

C-7

Cytotoxicity COR-L23/R >10 [1]

Deoxyschisa

ndrin

No

substituents

on

cyclooctadien

e ring

Cytotoxicity COR-L23/R >10 [1]

γ-Schisandrin

No

substituents

on

cyclooctadien

e ring

Cytotoxicity COR-L23/R >10 [1]

Gomisin N
Angeloyl

ester at C-6

Anti-

inflammatory

(NO

production)

BV2 microglia ~10 [2]

Schisandrin

No ester at

C-6, -OH at

C-7

Anti-

inflammatory

(NO

production)

BV2 microglia >20 [2]

Gomisin J
Benzoyl ester

at C-6

Anti-

inflammatory

(NO

production)

BV2 microglia ~5 [2]

Compound

5b (Gomisin

B analog)

1,2,3-triazole

derivative at

C-7'

Cytotoxicity SIHA 0.24 [3]
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Structure-Activity Relationship Insights
Substituents on the Cyclooctadiene Ring
The presence and nature of ester groups on the cyclooctadiene ring play a critical role in the

biological activity of these lignans.

Cytotoxicity: While Tigloylgomisin P itself shows low cytotoxicity in some cancer cell lines,

modifications at other positions can dramatically enhance this activity. For instance, a study

on Gomisin B analogs demonstrated that the introduction of a 1,2,3-triazole moiety at the C-

7' position led to a significant increase in cytotoxicity, with compound 5b exhibiting an IC₅₀ of

0.24 µM against the SIHA cancer cell line.[3] This suggests that while the tigloyl group might

not be the primary driver of cytotoxicity, the dibenzocyclooctadiene scaffold is a viable

backbone for developing potent anticancer agents.

Anti-inflammatory Activity: The ester group at C-6 is a key determinant of anti-inflammatory

potency. A study on the inhibition of nitric oxide (NO) production in LPS-induced microglia

revealed that lignans with an ester group at C-6, such as Gomisin J (benzoyl ester) and

Gomisin N (angeloyl ester), were more potent than those without, like Schisandrin.[2] The

presence of a hydroxyl group at C-7 was found to decrease the inhibitory activity.[2] This

indicates that the tigloyl group in Tigloylgomisin P likely contributes to its anti-inflammatory

properties.

Stereochemistry of the Biphenyl System
The stereochemistry of the biphenyl moiety (R or S configuration) also influences biological

activity.

Multidrug Resistance (MDR) Reversal: Lignans with an R-biaryl configuration, such as

deoxyschisandrin and γ-schisandrin, have been shown to overcome multidrug resistance in

lung cancer cells by increasing the intracellular accumulation of chemotherapeutic drugs like

doxorubicin.[1]

Anti-inflammatory Activity: Conversely, dibenzocyclooctadiene lignans with an S-biphenyl

configuration and a methylenedioxy group tend to exhibit stronger inhibition of LPS-induced

microglia activation.[2]
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Experimental Protocols
Cytotoxicity Assay (MTT Assay)

Cell Seeding: Cancer cells (e.g., SIHA, COR-L23/R) are seeded in 96-well plates at a

density of 5 × 10³ cells/well and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of the test compounds

(e.g., Tigloylgomisin P analogs) for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each

well, and the plate is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each

well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC₅₀ value, the concentration of the compound that causes 50%

inhibition of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production in BV2
Microglia)

Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS

and antibiotics.

Compound Pre-treatment: Cells are pre-treated with different concentrations of the lignan

compounds for 1 hour.

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24

hours to induce an inflammatory response.

Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the

amount of nitrite in the culture supernatant using the Griess reagent.

Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is

calculated from a sodium nitrite standard curve. The inhibitory effect of the compounds on

NO production is then determined.
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Visualizing Structure-Activity Relationships and
Workflows

Structure-Activity Relationship
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Caption: Key structural features influencing the biological activity of dibenzocyclooctadiene

lignans.
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Caption: Experimental workflow for determining the cytotoxicity of Tigloylgomisin P analogs

using the MTT assay.

In conclusion, the biological activity of Tigloylgomisin P and its analogs is intricately linked to

their chemical structures. Specifically, the nature of the ester group at C-6, the presence of

other substituents on the cyclooctadiene ring, and the stereochemistry of the biphenyl core are

critical determinants of their cytotoxic and anti-inflammatory properties. Further synthesis and

evaluation of novel analogs, particularly focusing on modifications at positions C-6 and C-7, as

well as exploring different ester functionalities, will be instrumental in developing more potent

and selective therapeutic agents based on the dibenzocyclooctadiene lignan scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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